molecular formula C12H18N2O6 B558576 Boc-D-Ala-OSu CAS No. 34404-33-6

Boc-D-Ala-OSu

Cat. No. B558576
CAS RN: 34404-33-6
M. Wt: 286.28 g/mol
InChI Key: COMUWNFVTWKSDT-SSDOTTSWSA-N
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Description

Boc-D-Ala-OSu is a useful organic compound for research related to life sciences . It has a CAS Number of 34404-33-6 and a molecular weight of 286.28 . It is typically stored in an inert atmosphere at room temperature .


Synthesis Analysis

Boc-D-Ala-OSu is involved in the synthesis of various compounds. For instance, it has been used in the synthesis of muramyldipeptide analogs via solid-phase synthesis, microcin C analogs for use as antibacterials, and lipid I and nucleoside diphosphate peptide derivatives via N-methylimidazolium chloride catalyzed coupling .


Molecular Structure Analysis

The linear formula of Boc-D-Ala-OSu is C12H18N2O6 . It contains a total of 38 bonds, including 20 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 (thio-) carbamate (aliphatic), and 1 hydroxylamine (aliphatic) .


Chemical Reactions Analysis

Boc-D-Ala-OSu is involved in various chemical reactions. For instance, it has been used as a reactant in the synthesis of muramyldipeptide analogs via solid-phase synthesis, microcin C analogs for use as antibacterials, and lipid I and nucleoside diphosphate peptide derivatives via N-methylimidazolium chloride catalyzed coupling .


Physical And Chemical Properties Analysis

Boc-D-Ala-OSu is a solid at room temperature . It has a molecular weight of 286.28 . It is stored in an inert atmosphere at room temperature .

Scientific Research Applications

  • Proteomic Studies : Boc-D-Ala-OSu is used in proteomic studies for expanding multiplexing capacity. The study by Wu, Shen, & Zhang (2022) details a novel TAG-TMTpro approach using Boc-Ala-OSu for tripling the quantitative capacity of TMTpro in high-throughput proteomic studies.

  • Synthesis of Nucleoside Antibiotics : Castro-Pichel, García-López, & Heras (1987) describe the use of Boc-D-Ala-OSu in the synthesis of ascamycin and related analogues, highlighting its role in the synthesis of nucleoside antibiotics (Castro-Pichel et al., 1987).

  • Ultrastructural Cytochemistry : Boc-D-Ala-OSu is utilized as a substrate in ultrastructural cytochemistry for studying intracellular elastase-like enzymes in human neutrophils (Clark, Vaughan, Aiken, & Kagan, 1980).

  • Peptide Synthesis : Yamashiro & Blake (2009) discuss the use of thiol acids, including Boc-D-Ala-OSu, in peptide segment coupling in non-aqueous solvents. This method facilitates the synthesis of protected peptide thiol acids (Yamashiro & Blake, 2009).

  • Terahertz Time-Domain Spectroscopy : Itagaki et al. (2017) used Boc-D-Ala-OSu in the study of helical peptides. Their research found specific signals in peptides synthesized with Boc-D-Ala-OSu, contributing to the understanding of accordion-like oscillation modes in peptides (Itagaki et al., 2017).

  • Cleavage of Boc Group in Heterocyclic Compounds : Nadia et al. (2004) described a simplified and regioselective deprotection of cyclic compounds containing the tert-butyloxycarbonyl group (Boc), using Boc-D-Ala-OSu. This process is significant in the synthesis of chiral cyclosulfamides (Nadia et al., 2004).

  • Redox Derivatives of Lysine and Related Peptides : Peek et al. (2009) synthesized Boc-D-Ala-OSu derivatives for studying the electrochemical properties of redox amino acids and peptides, indicating potential applications in molecular electronic devices (Peek et al., 2009).

  • Environmentally Benign Peptide Synthesis : Bonnamour et al. (2013) demonstrated the use of Boc-D-Ala-OSu in an environmentally benign methodology for peptide bond synthesis, highlighting its application in the synthesis of Leu-enkephalin (Bonnamour, Métro, Martínez, & Lamaty, 2013).

Safety And Hazards

Boc-D-Ala-OSu is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P305+P351+P338 .

Future Directions

Boc-D-Ala-OSu has potential applications in the field of protease-activated prodrugs . It can be used for the targeted delivery of multiple types of cargo, including fluorescent dyes, photosensitizers, cytotoxic drugs, antibiotics, and pro-antibodies . This platform is highly adaptive, as multiple protease-labile conjugates have already been developed, some of which are currently in clinical use for cancer treatment .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O6/c1-7(13-11(18)19-12(2,3)4)10(17)20-14-8(15)5-6-9(14)16/h7H,5-6H2,1-4H3,(H,13,18)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMUWNFVTWKSDT-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301147305
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301147305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Ala-OSu

CAS RN

34404-33-6
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34404-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301147305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
J Castro-Pichel, MT García-López, G Federico - Tetrahedron, 1987 - Elsevier
… A similar condensation of3 with Boc-D -Ala-OSu and Boc-Gly-OSu, and subsequent deprotection, yielded the D -Ala and Gly analogues of1 , namely 2-chloro-5'-O -[N -(D -alanyl)…
Number of citations: 49 www.sciencedirect.com
J Castro‐Pichel, MT García‐López… - Liebigs Annalen der …, 1988 - Wiley Online Library
… Ahnlich wurdc 5’-0-[N-(~-Alanyl)sulhmoyl]uridin (8) ausgehend von Boc-D-Ala-OSu und 2 … 71-1 / 23: 114978-72-2 124: 114978-73-3 1 Boc-L-Ala-0%: 339205-0 / Boc-D-Ala-OSu: 34404-…
T ABiKo, H SEKINO - jlc.jst.go.jp
… ’ The Boc group of Boc— (l—43)-OBZI6) was removed by the usual TFA—aniso1e treatment and the corresponding free amine was condensed with Boc~Ala—OSu or Boc~D-Ala—OSu …
Number of citations: 0 jlc.jst.go.jp
T ABIKO, H SEKINO - Chemical and pharmaceutical bulletin, 1990 - jstage.jst.go.jp
… )—Ser(le)— Ole [111] This compound was prepared from the protected tritetracontapeptide ester corresponding to the protected deacetyl-thymosin fi46’ (82mg) and Boc—D-Ala—OSu (…
Number of citations: 3 www.jstage.jst.go.jp
S SALVADORI, R GUERRINI… - … Journal of Peptide …, 1992 - Wiley Online Library
… The solid dried over PzOs, Rf (C) 0.3 was used in the next coupling with Boc-D-Ala-OSu (0.38 g, 2 mmol) using the same procedure described for the preparation of 9. Yield 0.56g (74""); …
Number of citations: 10 onlinelibrary.wiley.com
NG Luk'yanenko, SS Basok, NV Kulikov… - Pharmaceutical …, 1992 - Springer
… to pH 8-9 and 3 g (10.5 mmole) of Boc-D-Ala-OSu, and the mixture stirred for 18 h at ambient temperature. Excess Boc-D-Ala-OSu was then decomposed by ~ treatment with 0.5 ml (3.9 …
Number of citations: 3 link.springer.com
RE Shute, DH Rich - Journal of the Chemical Society, Chemical …, 1987 - pubs.rsc.org
Hydrogenolysis of Z-amino acid-D-Pro-OMe dipeptides in the presence of acetic acid results, almost quantitavely, in the formation of diketopiperazines, whereas in the presence of Boc- …
Number of citations: 14 pubs.rsc.org
S Salvadori, C Bianchi, LH Lazarus… - Journal of medicinal …, 1992 - ACS Publications
The-selective opioid peptide deltorphin C (H-Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2)(DEL C) was modified by para-substitution of Phe3 with halogens (F, Cl, Br, I), amino, or nitro groups. …
Number of citations: 36 pubs.acs.org
S SALVADORI, M MARASTONI… - … Journal of Peptide …, 1986 - Wiley Online Library
… Boc-D -A la-Ph e- Gly - APh e-NH2 ( VZZI) The title compound was prepared as VII from Boc-D-Ala-OSu and H-Phe-Gly-APhe-NH, trifluoroacetate (obtained from VII following procedure …
Number of citations: 27 onlinelibrary.wiley.com
M Rodriguez, JM Bland, JW Tsang… - Journal of medicinal …, 1985 - ACS Publications
Several L-aspartyl-D-alanyl tripeptides have been synthesized to investigate thestructural requirements of the C-terminal amino acid needed to elicit a taste response. Following our …
Number of citations: 25 pubs.acs.org

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